molecular formula C14H11N3O B2875066 1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile CAS No. 2034376-71-9

1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile

Cat. No.: B2875066
CAS No.: 2034376-71-9
M. Wt: 237.262
InChI Key: ROKVHFMRQJPQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.262. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Quinoline compounds, including derivatives like 1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile, are notable for their potential in cancer drug development. They have shown effective anticancer activity, acting through various mechanisms such as inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. The synthetic versatility of quinoline facilitates the creation of diverse derivatives, enhancing its biochemical activities (Solomon & Lee, 2011).

Antimicrobial Properties

Some derivatives of quinoline-3-carbonitrile have been synthesized and evaluated for their antimicrobial activity. Studies indicate that these compounds exhibit promising antibacterial behavior, acting against both Gram-positive and Gram-negative bacterial strains without causing severe host toxicity (Khan et al., 2019). Another study also synthesized novel derivatives and assessed their antibacterial and antifungal potential, demonstrating notable antimicrobial activities (El-Gamal et al., 2018).

Photovoltaic Applications

Quinoline derivatives have been investigated for their photovoltaic properties, showing potential in the fabrication of organic–inorganic photodiode devices. These studies indicate that quinoline-based compounds could be useful in the development of photovoltaic technologies (Zeyada et al., 2016).

Corrosion Inhibition

Quinoline derivatives have been studied as corrosion inhibitors, particularly for mild steel in acidic mediums. These compounds have demonstrated significant efficiency in inhibiting corrosion, attributed to the adsorption of inhibitor molecules on the metal surface. This property makes them viable for applications in corrosion protection (Singh et al., 2016).

Properties

IUPAC Name

1-(quinoline-2-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-7-10-8-17(9-10)14(18)13-6-5-11-3-1-2-4-12(11)16-13/h1-6,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKVHFMRQJPQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.